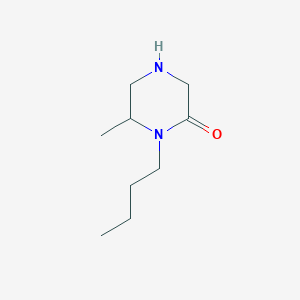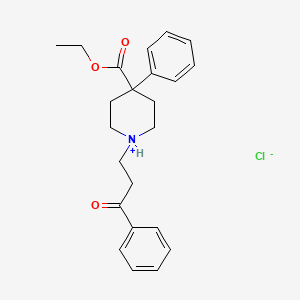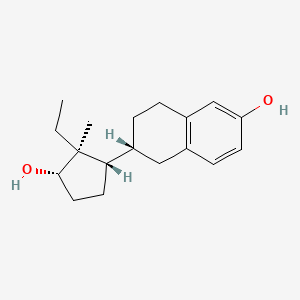
9,11-Secoestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Secoestradiol is a derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the cleavage of the C-ring in the steroid structure, resulting in a unique molecular configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Secoestradiol typically involves the cleavage of the C-ring in estradiol or its derivatives. One common method includes the ozonolysis of 9-dehydroprogesterone, followed by reduction and desulfurization steps . The reaction conditions often require specific reagents such as ozone, reducing agents like sodium borohydride, and desulfurizing agents like Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
9,11-Secoestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Applications De Recherche Scientifique
9,11-Secoestradiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone receptors.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the production of other steroidal compounds.
Mécanisme D'action
The mechanism of action of 9,11-Secoestradiol involves its interaction with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. By binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound’s unique structure allows it to exhibit distinct binding affinities and selectivities compared to other estrogenic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound of 9,11-Secoestradiol, widely studied for its role in hormone replacement therapy and its effects on various tissues.
Estrone: Another naturally occurring estrogen, less potent than estradiol but still significant in hormone regulation.
Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives due to its high oral bioavailability.
Uniqueness of this compound
This compound is unique due to the cleavage of the C-ring, which imparts distinct chemical and biological properties. This structural modification allows it to interact differently with estrogen receptors and other molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
56502-08-0 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(6R)-6-[(1S,2S,3S)-2-ethyl-3-hydroxy-2-methylcyclopentyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H26O2/c1-3-18(2)16(8-9-17(18)20)14-5-4-13-11-15(19)7-6-12(13)10-14/h6-7,11,14,16-17,19-20H,3-5,8-10H2,1-2H3/t14-,16+,17+,18+/m1/s1 |
Clé InChI |
QXGFVQAYQWMTSW-UBDQQSCGSA-N |
SMILES isomérique |
CC[C@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)O)C |
SMILES canonique |
CCC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





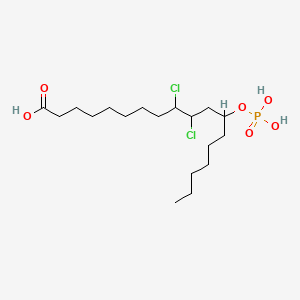

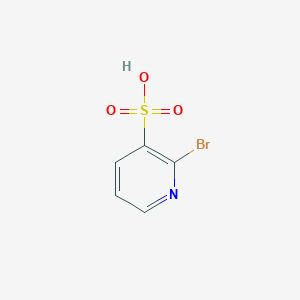
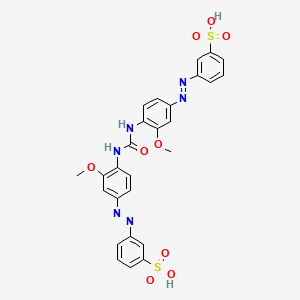
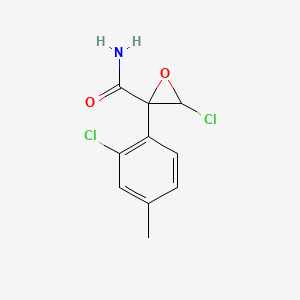
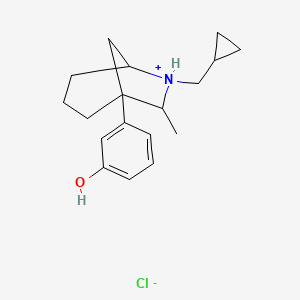
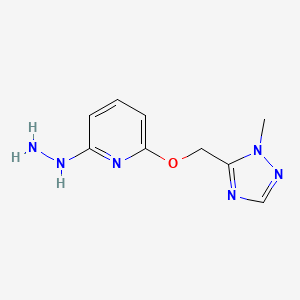
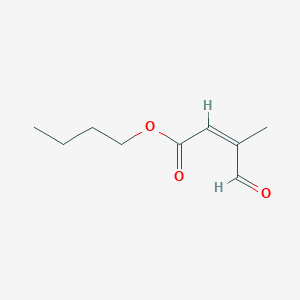
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
